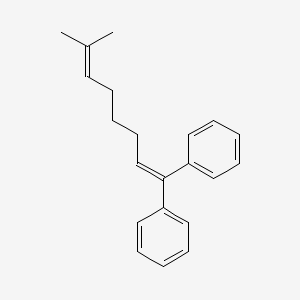
Benzene, 1,1'-(7-methyl-1,6-octadienylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 7-methyl-1,6-octadienylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the 7-methyl-1,6-octadienylidene group .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzenes or nitrobenzenes.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(oxydiethylidene)bis-
Comparison: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is unique due to its specific substitution pattern and the presence of the 7-methyl-1,6-octadienylidene group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Propiedades
Número CAS |
220070-69-9 |
|---|---|
Fórmula molecular |
C21H24 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(7-methyl-1-phenylocta-1,6-dienyl)benzene |
InChI |
InChI=1S/C21H24/c1-18(2)12-6-3-11-17-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-5,7-10,12-17H,3,6,11H2,1-2H3 |
Clave InChI |
HHADGTJVTNSNPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


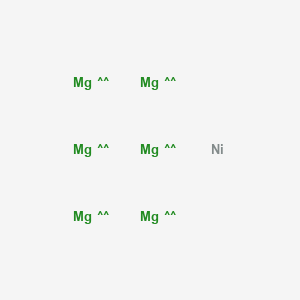
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

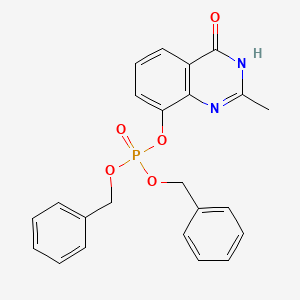
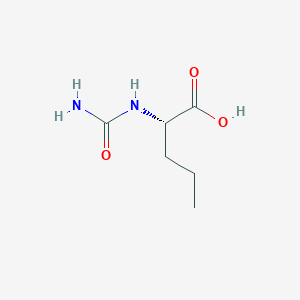
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
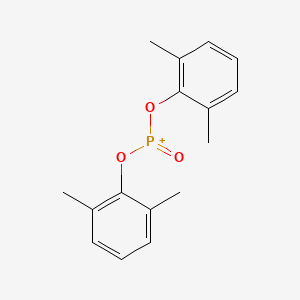
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
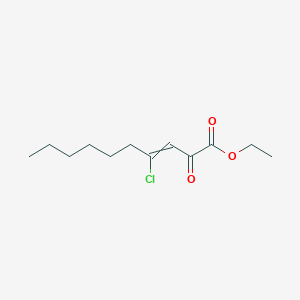

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
